molecular formula C22H25N7O B2696168 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide CAS No. 1797357-21-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide

カタログ番号: B2696168
CAS番号: 1797357-21-1
分子量: 403.49
InChIキー: XYGGTHXNTZREJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide (CAS 1797357-21-1) is a chemical compound supplied for research and development purposes. This high-purity compound has a molecular formula of C22H25N7O and a molecular weight of 403.48 g/mol . It features a complex structure that includes a 1,2,4-triazole-substituted pyrimidine core linked to a tetrahydronaphthalene group via a piperidine carboxamide bridge. Patents suggest that compounds within this structural class have been investigated for their potential utility in the treatment of neurodegenerative diseases and as therapeutic agents for neurological conditions . Researchers can acquire this compound in various quantities to support their investigative work, with all supplied material intended for laboratory research applications only. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c30-22(27-19-9-3-6-16-5-1-2-8-18(16)19)17-7-4-10-28(12-17)20-11-21(25-14-24-20)29-15-23-13-26-29/h1-2,5,8,11,13-15,17,19H,3-4,6-7,9-10,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGGTHXNTZREJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. The triazole and pyrimidine moieties are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The compound's structure features a triazole ring linked to a pyrimidine, which is further connected to a piperidine moiety. This unique arrangement enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For example:

  • In Vitro Studies : Compounds similar to this structure have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, the presence of the triazole moiety is often linked to enhanced antibacterial efficacy due to its ability to interfere with bacterial cell wall synthesis and function .

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives:

  • Cell Line Studies : In vitro testing against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) has demonstrated that derivatives can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors are crucial for preventing tumor growth .
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole-pyrimidine derivatives revealed that one compound from the series exhibited potent activity against multi-drug resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was significantly lower than that of conventional antibiotics used in treatment .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, it was observed that certain modifications to the piperidine side chain increased cytotoxicity against MCF-7 cells. The study highlighted that compounds with electron-donating groups showed enhanced activity due to better receptor binding affinity .

Data Table

The following table summarizes key findings related to the biological activities of similar compounds:

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
Triazole-Pyrimidine AAntibacterialS. aureus0.5 µg/mL
Triazole-Pyrimidine BAnticancerMCF-710 µM
Triazole-Pyrimidine CAntitubercularM. tuberculosis0.25 µg/mL

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The triazole ring is often associated with antifungal and antibacterial activities. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various pathogens including Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine ring in this compound may enhance its interaction with microbial targets.

Anticancer Properties

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. The hybrid structure of this compound allows for interactions with multiple biological targets involved in cancer progression. In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF7 and DU145 . The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Neuroprotective Effects

The compound's structural attributes suggest possible neuroprotective effects. Triazole derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit antioxidant properties . This could position the compound as a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the piperidine ring or variations in substituents on the triazole and pyrimidine moieties can significantly influence biological activity. For example, increasing lipophilicity or altering electronic properties can enhance binding affinity to specific biological targets .

Case Studies

Study Findings
Antimicrobial Evaluation A study reported that triazole derivatives exhibited up to 16 times more activity against drug-resistant strains compared to standard antibiotics .
Cancer Cell Line Testing Compounds similar to this structure showed IC50 values as low as 0.52 mM against topoisomerase II enzymes in cancer cell lines .
Neuroprotective Research Investigations into triazole derivatives revealed potential protective effects against oxidative stress in neuronal cells .

化学反応の分析

Functionalization of the Piperidine Ring

The piperidine-3-carboxamide group is introduced via amide coupling between a piperidine-3-carboxylic acid derivative and 1,2,3,4-tetrahydronaphthalen-1-amine. Common reagents include carbodiimides (e.g., EDCl, DCC) or uronium-based activators (e.g., HATU):

Piperidine-3-carboxylic acid+1,2,3,4-Tetrahydronaphthalen-1-amineHATU, DIPEATarget Compound\text{Piperidine-3-carboxylic acid} + \text{1,2,3,4-Tetrahydronaphthalen-1-amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Key Reaction Parameters:

StepReagents/ConditionsYieldReference
Amide couplingHATU, DIPEA, DMF, RT~75%

Hydrolysis Sensitivity:

  • The amide bond may undergo hydrolysis under strong acidic/basic conditions (e.g., HCl/NaOH, reflux), forming piperidine-3-carboxylic acid and tetrahydronaphthalenyl amine.

  • The pyrimidine-triazole system is stable under physiological conditions but may react with electrophiles at the triazole N-2/N-4 positions.

Metabolic Pathways:

  • Cytochrome P450-mediated oxidation of the tetrahydronaphthalenyl group is likely, producing hydroxylated metabolites.

  • The triazole ring may undergo N-dealkylation in vivo.

Derivatization Potential

The compound offers multiple sites for modification:

  • Piperidine nitrogen : Alkylation or acylation to alter pharmacokinetics.

  • Triazole N-H : Substitution with alkyl/aryl groups to modulate electronic properties.

  • Tetrahydronaphthalenyl group : Functionalization at the aromatic ring (e.g., halogenation, nitration).

Comparative Reactivity Data

Reaction TypeSubstrateConditionsProductYield (%)Reference
SNAr4-Chloro-6-(triazol-1-yl)pyrimidine + PiperidineK2_2CO3_3, DMF, 80°CPiperidine-pyrimidine adduct68
Amide couplingPiperidine-3-carboxylic acid + Tetrahydronaphthalen-1-amineHATU, DIPEA, DMFTarget compound75

Mechanistic Insights

  • SNAr Mechanism : The electron-withdrawing pyrimidine ring activates the 4-position chlorine for nucleophilic displacement by piperidine. The triazole’s electron-deficient nature further enhances reactivity.

  • Amide Coupling : Activation of the carboxylic acid via HATU forms an O-acylisourea intermediate, which reacts with the amine to yield the carboxamide.

Side Reactions and Byproducts

  • Incomplete substitution : Residual 4-chloro-pyrimidine intermediates may persist if reaction conditions are suboptimal.

  • Racemization : The tetrahydronaphthalenyl amine’s stereocenter (if present) may racemize during coupling, necessitating chiral resolution.

Industrial-Scale Considerations

  • Cost Drivers : High-purity 1H-1,2,4-triazole and tetrahydronaphthalen-1-amine are critical for yield optimization.

  • Green Chemistry : Solvent recovery (DMF) and catalytic methods (e.g., Pd-catalyzed couplings) are under exploration to improve sustainability .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds highlights key differences in pharmacophores and physicochemical properties:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Functional Groups Potential Applications
Target Compound Piperidine-3-carboxamide, pyrimidine, 1,2,4-triazole, tetrahydronaphthalene ~435 (estimated) Amide, triazole, bicyclic aromatic system Kinase inhibition, CNS targets
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine, ethyl-methylpyrazole 374.4 Amide, pyrazole, methyl groups Anticancer, enzyme inhibition
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide Benzisoxazole, chromene, pyridopyrimidinone ~500 (estimated) Fluorine, fused bicyclic systems, amide Antipsychotic, neuroprotection
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Cyclopentapyridazine, pyrrolidine-pyrimidine ~420 (estimated) Piperidine-carboxamide, pyridazine Antiviral, kinase modulation

Key Observations

Triazole vs. Pyrazole/Tetrazole: The target compound’s 1,2,4-triazole group distinguishes it from analogues with pyrazole (e.g., ) or tetrazole (e.g., ) moieties.

Tetrahydronaphthalene vs. Aromatic Substitutes : The tetrahydronaphthalene group introduces partial saturation, balancing lipophilicity and conformational flexibility compared to fully aromatic systems (e.g., benzisoxazole in ). This could optimize CNS penetration while minimizing off-target binding .

Piperidine-Carboxamide Backbone : Shared with , this scaffold supports diverse substitution patterns. However, the target compound’s pyrimidine linkage may confer distinct steric and electronic properties compared to pyridazine-based analogues .

Q & A

What synthetic routes are recommended for constructing the pyrimidine-triazole core, and how can reaction yields be optimized?

The pyrimidine-triazole core is synthesized via nucleophilic aromatic substitution (SNAr) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For SNAr, reacting 6-chloropyrimidin-4-amine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) achieves substitution . Yield optimization requires precise stoichiometry (1.2–1.5 eq nucleophile), inert atmosphere, and microwave-assisted synthesis (30–60 min vs. traditional 24h). Monitoring via TLC/HPLC every 2h prevents over-reaction, and recrystallization from EtOAc/hexane improves purity to >98% .

How can low regioselectivity in triazole substitution during pyrimidine functionalization be addressed?

Regioselectivity challenges arise from competing N1 vs. N4 triazole substitution. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energies, favoring N4 substitution . Experimentally, protecting N1 with SEM-Cl directs substitution to N4, followed by deprotection with TBAF in THF. Pd-catalyzed C–H activation using 2,6-lutidine in toluene at 110°C achieves 85% N4 selectivity .

What analytical techniques confirm the stereochemical integrity of the tetrahydronaphthalen-1-yl moiety?

Chiral HPLC (Chiralpak IA/IB, n-hexane:IPA 90:10) resolves enantiomers, while ¹H-¹H NOESY NMR (600 MHz, DMSO-d₆) confirms spatial proximity between piperidine C3-H and tetrahydronaphthalenyl C4-H . X-ray crystallography of bromo-derivatives (R-factor <0.05) validates absolute configuration .

How can N-alkylated byproducts during piperidine-3-carboxamide coupling be minimized?

N-Alkylation byproducts (up to 40%) form via SN2 pathways. Schlenk techniques under anhydrous conditions (H₂O <50 ppm) suppress this. Using bulky bases (e.g., DBU) instead of K₂CO₃ reduces alkylation. Pre-activation with HATU/DIPEA (1:3 ratio) at -20°C before adding tetrahydronaphthalenyl bromide achieves 92% amide formation .

What methods evaluate the compound’s stability under varying pH conditions?

Forced degradation studies in buffers (pH 1.2 HCl, pH 7.4 PBS, pH 10 carbonate) at 37°C for 24h, analyzed by UPLC-PDA-MS, reveal pH-dependent hydrolysis: t₁/₂ = 8h at pH 1 vs. >72h at pH 7.4 . Lyophilization with trehalose (1:3 ratio) stabilizes the triazole-pyrimidine linkage .

How do computational approaches predict kinase binding affinities?

Molecular docking (AutoDock Vina) with MD-sampled receptor conformations (100ns trajectories) accounts for ATP-pocket flexibility. MM-GBSA (AMBER20) estimates ΔGbind with <1.5 kcal/mol error vs. experimental IC₅₀. Key interactions include triazole N2–Lys68 H-bonds (2.9Å) and tetrahydronaphthalenyl hydrophobic filling .

What purification techniques remove residual palladium catalysts?

SiliaMetS Thiol resin (10% w/v in DCM:MeOH 9:1) under reflux (40°C, 2h) followed by activated charcoal (5% w/w, 30 min) reduces Pd to <2 ppm (verified by ICP-MS). Aqueous EDTA (0.1M, pH 4) further lowers Pd from 500 ppm to <10 ppm .

How can SAR studies optimize the piperidine-3-carboxamide moiety for selectivity?

Positional scanning via parallel synthesis modifies C2 (methyl/fluoro), C4 (spirocycles), and carboxamide N (heteroaryls). High-throughput screening (384-well) against 12 kinases identifies 4-(morpholin-2-yl) substitution, improving Lck vs. JAK3 selectivity by 150-fold. QSAR models (3D descriptors, R²=0.89) guide optimization .

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